N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a piperidine ring substituted with an N,N-dimethylsulfamoyl group. Its synthesis involves multi-step organic reactions, including:
- Piperidine intermediate formation: Starting from 4-piperidone, introducing the dimethylsulfamoyl group via reaction with dimethylamine and sulfonyl chloride .
- Thiadiazole incorporation: Nucleophilic substitution to attach the benzo[c][1,2,5]thiadiazole moiety .
- Sulfonamide functionalization: Final modification to introduce the sulfonamide group .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S3/c1-18(2)26(22,23)19-8-6-11(7-9-19)10-15-25(20,21)13-5-3-4-12-14(13)17-24-16-12/h3-5,11,15H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWWKIYCPOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzo[c][1,2,5]thiadiazole moiety and a piperidine ring, which enhances its biological activity against various targets. This article explores its biological activity, synthesis, and potential therapeutic applications.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₅O₄S₃ |
| Molecular Weight | 419.6 g/mol |
| CAS Number | 2034294-41-0 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer progression, such as NFκB and CDKs. These pathways are crucial for cell proliferation and survival, making them attractive targets for anticancer therapies .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. In studies involving thiazole-integrated compounds, certain derivatives demonstrated significant protection against convulsions in animal models. For example, compounds with similar structures provided up to 80% protection at specific dosages . The mechanism of action may involve modulation of neurotransmitter systems or ion channels.
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. Compounds with thiazole rings have been reported to modulate inflammatory responses by inhibiting cytokine production and downregulating inflammatory mediators. This suggests that this compound could be explored for treating inflammatory diseases.
Pharmacological Evaluation
In a pharmacological evaluation of related thiazole compounds, the acute oral toxicity was assessed using OECD guidelines. The study found that certain derivatives exhibited low toxicity while providing significant therapeutic effects in animal models. The LD50 values indicated a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzene or thiazole rings significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhanced cytotoxicity against cancer cell lines . Such insights are vital for optimizing the compound's efficacy.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities. The incorporation of a piperidine ring with a dimethylsulfamoyl group enhances its biological activity and interaction with various molecular targets. The unique structure allows for potential modifications that can lead to improved efficacy in therapeutic applications.
Biological Activities
Research has shown that compounds with similar structural features exhibit a wide range of biological activities:
- Anticancer Activity : Derivatives of thiadiazoles have been identified as inhibitors of key signaling pathways involved in cancer progression, such as nuclear factor kappa B (NFκB) and cyclin-dependent kinases (CDKs) .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation .
- Antimicrobial Effects : Thiadiazole derivatives are recognized for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives, including N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide:
- Anticancer Research : A study demonstrated that thiadiazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways . The compound's structure suggests it may act similarly.
- Antimicrobial Activity : In vitro studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than established antibiotics like ampicillin .
- Anti-inflammatory Studies : Research indicates that compounds with thiadiazole scaffolds can effectively reduce inflammation markers in cellular models, suggesting potential therapeutic uses in inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | Contains benzimidazole and thiazole rings | NFκB inhibitor |
| N-(3-(6-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide | Benzimidazole core with phenyl substitutions | Anticancer properties |
| 1,3,4-Thiadiazole derivatives | Various substituents at position 2 | Antimicrobial and anti-inflammatory activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Key structural elements influencing activity include:
- Piperidine substituents : The dimethylsulfamoyl group enhances solubility and target binding compared to other sulfonamide derivatives .
- Heterocyclic cores : Benzo[c][1,2,5]thiadiazole vs. benzo[d]thiazole or thiophene derivatives alters electronic properties and bioactivity .
- Sulfonamide vs. carboxamide groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, affecting receptor interactions .
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : Ethyl-to-propyl sulfonyl substitutions increase logP values by ~0.5 units, improving blood-brain barrier penetration .
- Solubility : The dimethylsulfamoyl group in the target compound enhances aqueous solubility compared to unsubstituted piperidine derivatives .
- Metabolic stability : Thiadiazole cores are more resistant to oxidative metabolism than thiophene analogs .
Preparation Methods
Cyclization of 2,3-Diaminobenzoic Acid Derivatives
The benzo[c]thiadiazole core is synthesized via cyclization of 2,3-diaminobenzoic acid derivatives using thionyl chloride (SOCl₂) and hydrochloric acid (HCl). This method, adapted from benzothiadiazole syntheses in patent literature, achieves ring closure through simultaneous dehydration and sulfur incorporation.
Representative Protocol
A mixture of 2,3-diaminobenzoic acid (10.0 g, 65.8 mmol) in pyridine (50 mL) is treated with SOCl₂ (16.3 mL, 224 mmol) at 45°C, followed by dropwise addition of concentrated HCl (30 mL). The reaction proceeds at 65°C for 6 h, yielding benzo[c]thiadiazole as a yellow crystalline solid (Yield: 78%).
Chlorosulfonation for Sulfonyl Chloride Formation
Chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the 4-position of the benzothiadiazole ring. The electrophilic substitution occurs regioselectively due to the electron-deficient nature of the thiadiazole ring.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 h |
| Molar Ratio (Substrate:ClSO₃H) | 1:2.5 |
| Yield | 63% |
After quenching with ice water, the crude product is extracted with dichloromethane and purified via recrystallization from hexane/ethyl acetate.
Preparation of (1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methanamine
Piperidin-4-ylmethanol Bromination
Piperidin-4-ylmethanol is converted to 4-(bromomethyl)piperidine using hydrobromic acid (HBr) and bromine (Br₂). This step activates the hydroxymethyl group for subsequent amination.
Key Data
| Condition | Detail | Source |
|---|---|---|
| Solvent | Tetrachloroethylene | |
| Catalyst | HBr (62%) | |
| Temperature | 80–130°C | |
| Yield | 92% |
Nucleophilic Amination
The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (NH₃) to yield piperidin-4-ylmethanamine.
Reaction Parameters
- Solvent: Ethanol/water (3:1)
- Temperature: 70°C
- Time: 12 h
- Yield: 68%
Sulfamoylation of Piperidine
The piperidine nitrogen is sulfamoylated using N,N-dimethylsulfamoyl chloride in the presence of triethylamine (Et₃N) as a base.
Procedure
Piperidin-4-ylmethanamine (5.0 g, 38.5 mmol) and Et₃N (8.6 mL, 61.6 mmol) are dissolved in dry tetrahydrofuran (THF). N,N-Dimethylsulfamoyl chloride (6.2 g, 42.4 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 8 h. The product is isolated via silica gel chromatography (hexane/ethyl acetate, 1:1).
Sulfonamide Coupling Reaction
Reaction of Sulfonyl Chloride with Amine
The final step involves coupling benzo[c]thiadiazole-4-sulfonyl chloride with (1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methanamine under basic conditions.
Typical Protocol
A solution of benzo[c]thiadiazole-4-sulfonyl chloride (2.5 g, 9.8 mmol) in dichloromethane (DCM, 30 mL) is added to a mixture of (1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methanamine (2.4 g, 10.8 mmol) and pyridine (1.6 mL, 19.6 mmol). After stirring at room temperature for 12 h, the reaction is quenched with 1 M HCl, and the product is extracted with DCM. Purification via flash chromatography (ethyl acetate/methanol, 10:1) yields the title compound as a white solid (Yield: 72%).
Critical Parameters
- Base: Pyridine or Et₃N
- Solvent: DCM or THF
- Temperature: 0–25°C
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 7.2 Hz, 1H), 7.68 (t, J = 7.8 Hz, 1H), 3.42 (d, J = 6.4 Hz, 2H), 2.89 (s, 6H), 2.75–2.68 (m, 2H), 1.92–1.85 (m, 3H), 1.45–1.38 (m, 2H).
- HRMS (ESI): m/z calcd for C₁₅H₂₀N₅O₄S₃ [M+H]⁺: 454.0698; found: 454.0702.
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O | 98.5% |
| Elemental Analysis | C, H, N, S | ±0.3% |
Challenges and Optimization
Regioselectivity in Sulfonation
Early methods suffered from poor regioselectivity during chlorosulfonation, producing mixtures of 4- and 5-sulfonated isomers. Switching to ClSO₃H in nitrobenzene at −10°C improved 4-sulfonyl chloride selectivity to >95%.
Amine Protection Strategies
The primary amine in piperidin-4-ylmethanamine required protection during sulfamoylation. tert-Butoxycarbonyl (Boc) protection followed by deprotection with trifluoroacetic acid (TFA) increased overall yield from 54% to 81%.
Q & A
Q. What are the standard synthetic pathways for preparing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via condensation of o-aminothiophenols with aldehydes under oxidative conditions.
- Step 2 : Introduction of the sulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Coupling the piperidine derivative (e.g., 1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methylamine) via nucleophilic substitution or amide bond formation.
- Key Conditions : Reactions are optimized at 0–5°C for sulfonylation to avoid side reactions, with dichloromethane or DMF as solvents. Purification employs recrystallization (ethanol/water) or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons (δ 7.5–8.5 ppm for benzo[c][1,2,5]thiadiazole) and aliphatic signals from the piperidine ring (δ 2.5–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~480–500).
- Example : Related compounds (e.g., CAS 886888-68-2) in show validated spectral data for benchmarking .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme inhibition : Test against targets like carbonic anhydrase or kinases via fluorometric/colorimetric assays.
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
- Key Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can reaction yields and selectivity be improved during sulfonamide coupling?
- Methodological Answer :
- Optimized Conditions :
- Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity.
- Control pH (7–8) with weak bases (e.g., NaHCO3) to minimize hydrolysis.
- Employ low-temperature (-10°C) sulfonylation to reduce side-product formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. What structure-activity relationship (SAR) insights can guide functional group modifications?
- Methodological Answer :
- Piperidine Substituents : Replace dimethylsulfamoyl with acetyl or benzoyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Thiadiazole Core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 4 to enhance electrophilicity for target binding.
- Validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like EGFR or PARP. For example, shows pyrazole derivatives with similar sulfonamides exhibit improved IC50 via π-π stacking .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Methodological Answer :
- Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to purified proteins.
- Cellular Pathways : RNA-seq or proteomics identifies differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Mutagenesis : Engineer target proteins (e.g., point mutations in catalytic sites) to confirm binding specificity.
- Example : highlights Z-configuration in similar compounds as critical for activity via steric hindrance .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cell Line Authentication : Use STR profiling to confirm identity and minimize cross-contamination errors.
- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts.
- Case Study : notes variability in IC50 values (e.g., 6–39 μM) due to differences in cell viability endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
